![molecular formula C12H13F3O B15234692 1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
1-[2-(Trifluoromethyl)phenyl]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trifluoromethyl)phenyl]pentan-2-one is an organic compound with the molecular formula C12H13F3O It is a ketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)phenyl]pentan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-(Trifluoromethyl)benzoyl chloride and pentan-2-one.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at low temperature (0-5°C) to prevent side reactions and then gradually warmed to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reactants.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Trifluoromethyl)phenyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-[2-(trifluoromethyl)phenyl]pentan-2-ol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Trifluoromethyl)phenyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]pentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Trifluoromethyl)phenyl]ethanone: A simpler ketone with similar structural features but different reactivity.
1-[2-(Trifluoromethyl)phenyl]propan-2-one: Another ketone with a different alkyl chain length, affecting its physical and chemical properties.
1-[2-(Trifluoromethyl)phenyl]butan-2-one: Similar structure with a longer alkyl chain, influencing its solubility and reactivity.
Uniqueness
1-[2-(Trifluoromethyl)phenyl]pentan-2-one is unique due to its specific combination of a trifluoromethyl group and a pentan-2-one moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13F3O |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-2-5-10(16)8-9-6-3-4-7-11(9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 |
Clave InChI |
JKJKSLYBHWOHNU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


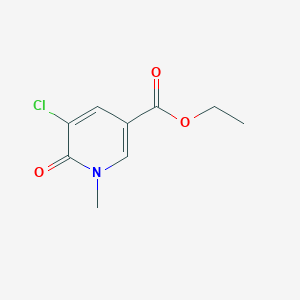
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
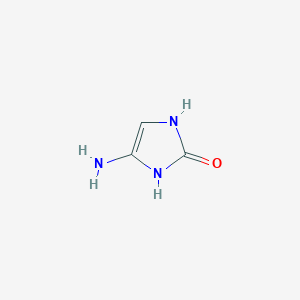
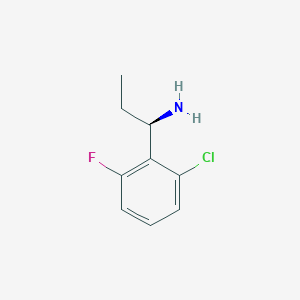
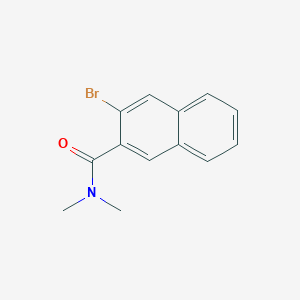
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
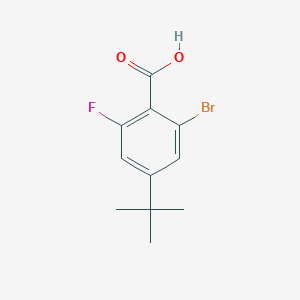
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
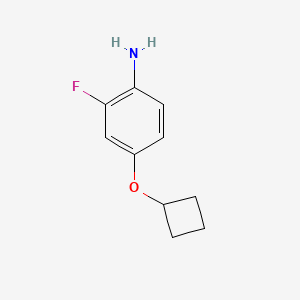
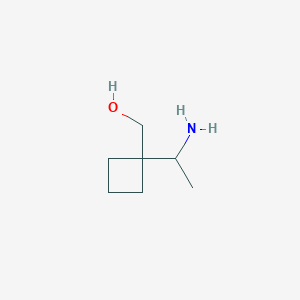
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
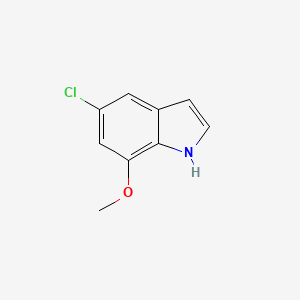
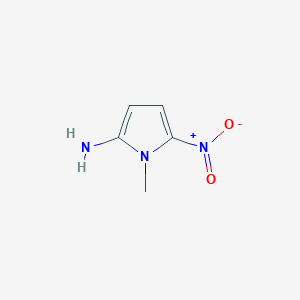
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
